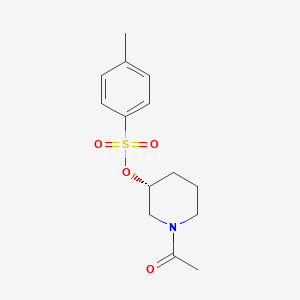

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester

Description

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester (CAS: 887344-23-2) is a piperidine-derived sulfonic acid ester with a molecular weight of 333.43 g/mol and a purity of 95% . The compound features a stereospecific (R)-configured acetyl group at the piperidine nitrogen, distinguishing it from other sulfonate esters. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its acetyl group enhances solubility in polar aprotic solvents compared to bulkier substituents, facilitating its use in nucleophilic substitution reactions .

Properties

IUPAC Name |

[(3R)-1-acetylpiperidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASNJLVSKXEKQF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

Enzymatic Resolution

-

Substrate : Racemic piperidin-3-ol.

-

Enzyme : Lipase from Candida antarctica.

-

Conditions : Vinyl acetate in tert-butyl methyl ether, 30°C.

Acetylation of (R)-Piperidin-3-ol

The amine group of (R)-piperidin-3-ol is acetylated to prevent unwanted side reactions during sulfonylation:

Acetyl Chloride Method

Acetic Anhydride Method

-

Reagents : Acetic anhydride, catalytic DMAP.

-

Solvent : Tetrahydrofuran (THF), reflux.

-

Reaction Time : 4 hours.

Tosylation of (R)-1-Acetyl-piperidin-3-ol

The hydroxyl group is converted to the toluene-4-sulfonyl ester using p-toluenesulfonyl chloride (TsCl):

Standard Tosylation Protocol

Microwave-Assisted Tosylation

Alternative Routes and Modifications

One-Pot Acetylation-Tosylation

Solid-Phase Synthesis

-

Support : Wang resin-bound (R)-piperidin-3-ol.

-

Reagents : Acetic anhydride, TsCl, DIEA.

-

Cleavage : TFA/DCM (1:9).

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–25°C (tosylation) | Higher temperatures → racemization risk |

| Equivalents of TsCl | 1.1–1.3 eq. | Excess TsCl → di-tosylated byproducts |

| Base (TEA vs. Pyridine) | TEA (faster kinetics) | Pyridine offers better selectivity |

| Solvent Polarity | Low (DCM, toluene) | Minimizes hydrolysis of TsCl |

Analytical Characterization

-

¹H NMR (CDCl₃): δ 7.80 (d, 2H, Ar-H), 4.20 (m, 1H, CH-O), 3.10 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃-Ar), 2.05 (s, 3H, COCH₃).

-

HPLC Purity : >99% (Chiralpak AD-H column, hexane:isopropanol = 90:10).

Scale-Up and Industrial Considerations

-

Cost Drivers : TsCl (≥$200/kg), chiral catalysts.

-

Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.

-

Waste Management : Neutralization of TsCl residues with sodium thiosulfate.

Challenges and Solutions

-

Racemization During Tosylation : Mitigated by low-temperature reactions and short reaction times.

-

Byproduct Formation : Di-tosylated impurities removed via silica gel chromatography.

-

Moisture Sensitivity : Use of molecular sieves in TsCl reactions.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into corresponding alcohols.

Substitution: The sulfonic acid ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Organic Synthesis

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester serves as a reagent in organic synthesis for preparing various derivatives. It can facilitate reactions such as:

- Esterification : The compound can be used to generate other esters through nucleophilic substitution reactions.

- Catalysis : It acts as a catalyst in several organic reactions, enhancing reaction rates and yields.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Research indicates that it can inhibit serine proteases, which are crucial in inflammatory processes and pulmonary diseases .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogenic bacteria, suggesting its utility in treating infections .

- Anticancer Potential : Preliminary studies show that derivatives may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Enzyme Inhibition Study

A study explored the compound's ability to inhibit human leukocyte elastase (HLE). The findings demonstrated that the compound effectively reduced HLE activity, which is pivotal in managing chronic inflammatory diseases.

Antimicrobial Efficacy

In vitro tests highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. This opens avenues for developing new treatments for bacterial infections.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester is an organic compound classified as a sulfonic acid ester. It features a toluene-4-sulfonic acid moiety linked to an (R)-1-acetyl-piperidin-3-ol group. This compound is notable for its applications in organic synthesis and potential biological activities, including enzyme interactions and pharmacological properties.

- Molecular Formula: C₁₄H₁₉NO₄S

- Molecular Weight: 297.37 g/mol

- Appearance: White to light yellow solid

- Solubility: Soluble in polar organic solvents

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which may participate in biochemical pathways relevant to enzyme catalysis and receptor binding.

Enzyme Interactions

Research indicates that compounds containing piperidine moieties, like this ester, often exhibit interactions with enzymes such as acetylcholinesterase (AChE) and urease. These interactions can lead to significant pharmacological effects, including:

- Anticholinergic Effects: Compounds with piperidine structures have been associated with anesthetic activity and modulation of neurotransmitter systems.

- Enzyme Inhibition: Studies have shown that related compounds can act as potent inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases .

Pharmacological Applications

This compound may serve as a precursor in the development of pharmaceuticals aimed at various therapeutic targets. Its derivatives have shown promise in:

- Antibacterial Activity: Some studies suggest that piperidine derivatives possess moderate to strong antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.

- Anticonvulsant Properties: Related compounds have been evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of specific functional groups significantly influences the biological activity of related compounds. For instance, modifications on the piperidine ring or sulfonic acid moiety can enhance or diminish enzyme inhibition and antibacterial properties.

Q & A

Q. What are the standard synthetic routes for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester?

Methodological Answer: The synthesis typically involves sulfonate esterification using p-toluenesulfonyl chloride with chiral alcohols under basic conditions. A general protocol includes:

- Dissolving p-toluenesulfonyl chloride (1.9 g, 10 mmol) and the alcohol (10 mmol) in CH₂Cl₂.

- Adding DABCO (1.35 g, 12 mmol) to initiate the reaction, followed by NaOH (3 mL, 1M) to quench excess reagents.

- Purification via extraction (NaHCO₃, HCl, brine) and solvent removal .

For stereochemical control, enzymatic resolution (e.g., using lipases) achieves enantiomeric excess (ee) >97% by hydrolyzing undesired enantiomers .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| DABCO-mediated esterification | CH₂Cl₂, DABCO, NaOH | 86–99 | – | |

| Enzymatic resolution | Lipases, fractional crystallization | 50–76 | 97–99 |

Q. How is ¹H-NMR used to confirm the stereochemistry and purity of this compound?

Methodological Answer: ¹H-NMR analysis identifies key signals for stereochemical assignment:

- Axial vs. equatorial protons : In piperidinyl derivatives, axial protons resonate downfield (δ 3.5–4.5 ppm) due to deshielding.

- Aromatic protons : p-Toluenesulfonyl groups show distinct doublets at δ 7.70–7.80 ppm (ortho to sulfonate) and δ 7.30–7.40 ppm (meta to sulfonate) .

- Chiral purity : Integration of diastereomeric peaks (if present) or coupling constants (e.g., J = 10–12 Hz for trans configurations) confirms ee. For example, (R,R)-enantiomers exhibit specific splitting patterns in cyclopropane derivatives .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Solubility : The compound is sparingly soluble in water (0.7 g/L at 25°C), so avoid aqueous environments .

- Handling : Use anhydrous solvents (e.g., CH₂Cl₂, ethyl acetate) during synthesis to minimize sulfonate ester degradation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Methodological Answer:

- Chiral auxiliaries : Use Sharpless asymmetric epoxidation to generate enantiopure intermediates, followed by tosylation .

- Enzymatic dynamic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, achieving ee >99% at 50% conversion .

- Monitoring : Real-time HPLC with chiral columns (e.g., Chiralpak AD-H) ensures stereochemical fidelity during scale-up.

Challenges : Competing side reactions (e.g., racemization at elevated temperatures) require strict temperature control (<10°C during quench steps) .

Q. What role does this compound play in the synthesis of antifungal agents like posaconazole?

Methodological Answer: this compound is a key intermediate in posaconazole synthesis:

Q. Table 2: Pharmacological Modifications

| Modification Site | Impact on Activity | Reference |

|---|---|---|

| Piperidinyl acetyl group | Enhances membrane permeability | |

| Sulfonate ester | Stabilizes intermediate for storage |

Q. How do solvent-free conditions catalyzed by p-toluenesulfonic acid affect reaction yields?

Methodological Answer: p-Toluenesulfonic acid (PTSA) acts as a Brønsted acid catalyst in solvent-free cyclocondensation reactions:

- Mechanism : Protonation of carbonyl groups activates α,β-unsaturated esters for Michael addition, facilitating pyrazole ring formation (yields: 73–99%) .

- Optimization : Higher temperatures (reflux, 120°C) and Dean-Stark traps improve yields by removing water, shifting equilibrium toward product formation .

Data Contradictions : While PTSA increases reaction rates, excessive acid (≥10 mol%) promotes side reactions (e.g., ester hydrolysis). Ideal loading is 0.5–1 mol% .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural elucidation?

Methodological Answer:

- 2D-NMR techniques : HSQC and HMBC correlate ambiguous protons with adjacent carbons. For example, in cyclopropane derivatives, long-range couplings (³J) confirm spatial proximity of substituents .

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts for proposed structures, aligning with experimental data within ±0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.